4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide
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Description
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C25H25N3O4S2 and its molecular weight is 495.61. The purity is usually 95%.
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Biological Activity
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes existing research findings on the biological activity of this compound, providing insights into its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C25H25N3O4S2 with a molecular weight of 495.61 g/mol. It features a sulfonamide group linked to a benzothiazole moiety, which is known for its diverse biological properties.
Research indicates that benzothiazole derivatives, including this compound, may exert their biological effects through multiple pathways:
- Inhibition of Cancer Cell Proliferation : Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, derivatives have been reported to affect signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation .
- Anti-inflammatory Effects : The compound may also modulate inflammatory responses by downregulating pro-inflammatory cytokines such as IL-6 and TNF-α. This dual action—targeting both cancer cells and inflammatory pathways—positions it as a potential candidate for combination therapies in cancer treatment .
Biological Activity Assessment
The biological activity of this compound has been evaluated through various assays:
Case Studies
A study focusing on benzothiazole derivatives revealed that compound B7 (closely related to the target compound) exhibited potent anti-cancer properties across several human cancer cell lines. The study highlighted its ability to significantly inhibit cell proliferation while promoting apoptosis through the modulation of key signaling pathways. This suggests that similar compounds may share these beneficial properties .
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-16-14-28(15-17(2)32-16)34(30,31)20-11-8-19(9-12-20)24(29)26-25-27(3)23-21-7-5-4-6-18(21)10-13-22(23)33-25/h4-13,16-17H,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXISAOTWZUXPLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=CC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.